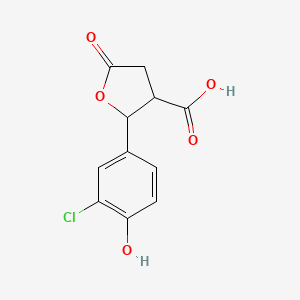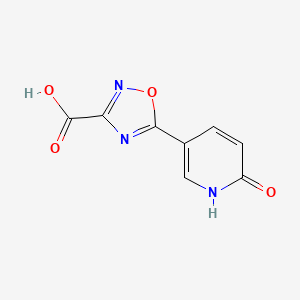
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of 2-fluorophenol with a suitable methylating agent to form 2-fluorophenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is cyclized with carbon disulfide to form the oxadiazole ring. Finally, the oxadiazole is coupled with aniline to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((2-Fluorophenoxy)methyl)benzaldehyde: This compound shares the 2-fluorophenoxy group but differs in the presence of a benzaldehyde group instead of the oxadiazole ring.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Similar in having a fluorophenyl group but with additional trifluoromethyl substitution.
3-Fluoro-5-(trifluoromethyl)benzaldehyde: Another fluorophenyl compound with trifluoromethyl substitution.
Uniqueness
3-(5-((2-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds without the oxadiazole ring.
Propriétés
Formule moléculaire |
C15H12FN3O2 |
|---|---|
Poids moléculaire |
285.27 g/mol |
Nom IUPAC |
3-[5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H12FN3O2/c16-12-6-1-2-7-13(12)20-9-14-18-19-15(21-14)10-4-3-5-11(17)8-10/h1-8H,9,17H2 |
Clé InChI |
FXULCFHCVWJGNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dibromothieno[2,3-b]pyridine](/img/structure/B11789859.png)


![Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11789874.png)
![3-Ethyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11789891.png)






![2-Chloro-4-isopropyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11789920.png)

